molecular formula C16H22N2O B412504 N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide

Cat. No.: B412504
M. Wt: 258.36g/mol
InChI Key: XNTWTJPFGLIYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide is a complex organic compound with a molecular formula of C16H22N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide typically involves the reaction of 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine with butyric acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36g/mol

IUPAC Name

N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)butanamide

InChI

InChI=1S/C16H22N2O/c1-2-6-15(19)18-16-11-7-3-4-9-13(11)17-14-10-5-8-12(14)16/h2-10H2,1H3,(H,17,18,19)

InChI Key

XNTWTJPFGLIYBA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C2CCCC2=NC3=C1CCCC3

Canonical SMILES

CCCC(=O)NC1=C2CCCC2=NC3=C1CCCC3

Origin of Product

United States

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